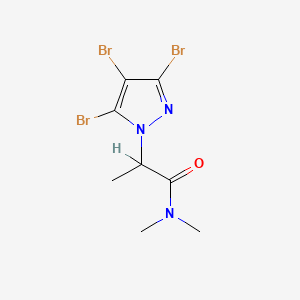
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is a chemical compound with the molecular formula C9H12Br3N3O It is characterized by the presence of a pyrazole ring substituted with three bromine atoms and a dimethylamino group attached to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethylamino and propanamide groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyrazole with dimethylamine and a propanamide derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyrazole ring may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biological processes. The dimethylamino group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparación Con Compuestos Similares
- N,N-diallyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
- N,N-dipropyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
- N-methyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
Comparison: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can influence its reactivity, solubility, and biological activity compared to similar compounds with different alkyl groups or substitution patterns .
Propiedades
Número CAS |
34157-48-7 |
|---|---|
Fórmula molecular |
C8H10Br3N3O |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H10Br3N3O/c1-4(8(15)13(2)3)14-7(11)5(9)6(10)12-14/h4H,1-3H3 |
Clave InChI |
YRTVPMMOMWZNEU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br |
SMILES canónico |
CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br |
Key on ui other cas no. |
34157-48-7 |
Sinónimos |
3,4,5-tribromo-N,N,alpha-trimethyl-1H-pyrazole-1- acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















